3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide
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Overview
Description
3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a pyridine ring, and an isonicotinamide moiety, with a fluorine atom attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their coupling and subsequent functionalization. One common synthetic route involves:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the nitrogen atoms in the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting the enzyme’s activity. The exact molecular pathways involved depend on the specific biological context and the target of interest .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-((2-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide: Lacks the methyl group on the pyrazole ring.
3-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide: Has a chlorine atom instead of a fluorine atom.
3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)isonicotinamide: The pyridine ring is substituted at a different position.
Uniqueness
3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isonicotinamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and bioavailability, making it a valuable compound for pharmaceutical research .
Properties
IUPAC Name |
3-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-22-10-12(8-21-22)15-11(3-2-5-19-15)7-20-16(23)13-4-6-18-9-14(13)17/h2-6,8-10H,7H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZFOSKNRCRNNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=C(C=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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